![molecular formula C9H4BrClOS B1268542 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde CAS No. 680212-97-9](/img/structure/B1268542.png)
2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde
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Overview
Description
“2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde” is a chemical compound with the CAS Number: 680212-97-9 . It has a molecular weight of 276.56 . The compound is used for experimental and research purposes .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H5BrClOS/c10-9-7(4-12)6-3-5(11)1-2-8(6)13-9/h1-4,13H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.56 . It is stored at a temperature of 28 C .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for synthesizing various bioactive molecules. Its structure is integral to the development of new therapeutic agents, particularly due to the presence of the benzothiophene moiety, which is a core component in drugs like raloxifene and zileuton . The halogenated aldehyde group can be used to introduce additional functional groups that can enhance the drug’s ability to interact with biological targets.
Material Science
In material science, 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde is utilized in the synthesis of novel organic compounds with potential applications in electronic devices. Its ability to undergo various chemical reactions makes it a valuable compound for developing new materials with specific electronic properties .
Environmental Science
This compound’s derivatives could be explored for their environmental applications, such as in the design of sensors for pollutant detection. The reactivity of the aldehyde group, combined with the electron-rich benzothiophene, could be tailored to interact with specific environmental contaminants .
Analytical Chemistry
In analytical chemistry, the compound can be used as a standard or reagent in chromatographic methods to quantify or identify other substances. Its distinct chemical structure allows for its use as a reference point in various analytical techniques .
Organic Synthesis
2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde is a versatile intermediate in organic synthesis. It can undergo reactions such as nucleophilic substitution, making it useful for constructing complex organic molecules. Its application in enantioselective synthesis is particularly valuable for creating chiral molecules that are important in pharmaceuticals .
Pharmaceutical Research
In pharmaceutical research, the compound is used to create analogs and derivatives for drug discovery. Its structural features are beneficial for the synthesis of molecules with potential pharmacological activities. Research into thiophene derivatives has shown promise in discovering new drugs with various therapeutic effects .
Biochemistry
The compound’s reactivity is of interest in biochemistry for studying protein-ligand interactions. Modifying proteins with benzothiophene derivatives can help understand the structure-activity relationships crucial for drug design .
Agriculture
While direct applications in agriculture are not well-documented, the chemical properties of 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde could be investigated for developing agrochemicals. Its potential for creating compounds that interact with biological systems might lead to new pesticides or plant growth regulators .
Mechanism of Action
Mode of Action
It is known that benzofuran compounds, which are structurally similar, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways due to their diverse pharmacological activities
Result of Action
Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
properties
IUPAC Name |
2-bromo-5-chloro-1-benzothiophene-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClOS/c10-9-7(4-12)6-3-5(11)1-2-8(6)13-9/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQNHUYKNRMBTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(S2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347617 |
Source
|
Record name | 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde | |
CAS RN |
680212-97-9 |
Source
|
Record name | 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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